5-Methoxy-4-phenylpyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffold in Academic Research and Drug Discovery
The pyrimidine scaffold is a cornerstone in the fields of medicinal chemistry and drug discovery due to its wide-ranging biological activities. biosynth.com As a fundamental component of nucleic acids (cytosine, thymine (B56734), and uracil), pyrimidines are integral to the genetic makeup of living organisms. Current time information in Bangalore, IN. This inherent biological role allows pyrimidine derivatives to readily interact with various enzymes and cellular biocomponents. biosynth.com
The versatility of the pyrimidine skeleton, which can be easily modified at its 2, 4, 5, and 6 positions, has led to the development of a vast number of therapeutic agents. ontosight.ai These compounds exhibit a broad spectrum of pharmacological effects, including:
Anticancer chemicalbook.comgoogle.com
Antiviral chemicalbook.comslideshare.net
Antibacterial chemicalbook.comgoogle.com
Anti-inflammatory chemicalbook.comchongyantech.com
Antifungal chemicalbook.comgoogle.com
Antihypertensive ontosight.aibiosynth.com
Antitubercular chemicalbook.com
The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for phenyl and other aromatic systems often improves the pharmacokinetic properties of drug candidates. ontosight.ai Consequently, the number of FDA-approved drugs incorporating this scaffold continues to grow, addressing a multitude of diseases. biosynth.com The ongoing exploration of pyrimidine's chemical space promises the discovery of novel drugs for previously untreatable conditions. ontosight.ai
Historical Context and Evolution of Pyrimidine Research
The history of pyrimidine chemistry dates back to the 19th century, well before the structure of these compounds was fully understood. While pyrimidine derivatives like alloxan (B1665706) were known in the early 1800s, a laboratory synthesis of a pyrimidine was first reported in 1879 by Grimaux, who prepared barbituric acid.
The systematic study of pyrimidines began in earnest in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. Current time information in Bangalore, IN. It was Pinner who coined the name "pyrimidin" in 1885 by combining the terms "pyridine" and "amidine" to reflect its structural components. Current time information in Bangalore, IN.
A significant milestone was the first synthesis of the parent pyrimidine compound by Gabriel and Colman in 1900. They achieved this by converting barbituric acid into 2,4,6-trichloropyrimidine, followed by a reduction step. Around the same period, the foundational pyrimidine bases of nucleic acids were being isolated and identified: cytosine and thymine from calf thymus tissues in 1893, and uracil (B121893) from herring sperm in 1900.
This foundational work paved the way for the development of numerous synthetic methodologies, such as the Biginelli reaction, which allows for the efficient creation of pyrimidine derivatives. escholarship.org The evolution of pyrimidine research continues today, with modern strategies focusing on skeletal diversification and the development of highly specific therapeutic agents. escholarship.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
114969-93-6 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-methoxy-4-phenylpyrimidine |
InChI |
InChI=1S/C11H10N2O/c1-14-10-7-12-8-13-11(10)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
TWJVKNYUCBTYRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Spectroscopic and Analytical Methods for Structural Elucidation and Purity Assessment in Pyrimidine Research
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the detailed structural analysis of pyrimidine (B1678525) derivatives. By examining the interaction of molecules with electromagnetic radiation, researchers can deduce the precise arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. organicchemistrydata.org It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. organicchemistrydata.org
In the ¹H NMR spectrum of a pyrimidine derivative, the chemical shifts of protons are influenced by the electronic effects of the substituents on the ring. For instance, in a related compound, 4-(5-Methoxy-4-(5-methylthiazol-2-ylamino)pyrimidin-2-ylamino)benzenesulfonamide, the methoxy (B1213986) group (–OCH₃) protons appear as a singlet at approximately 3.87 ppm. acs.org Protons on the phenyl ring typically resonate in the aromatic region, generally between 7.2 and 7.5 ppm.
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. organicchemistrydata.org The carbon atom of the methoxy group in a pyrimidine derivative is typically observed around 54.00 ppm. mdpi.com The carbons of the pyrimidine ring itself resonate in the range of 150–160 ppm, while the carbonyl carbon in a related carboxylic acid derivative appears at a downfield shift of 165–170 ppm. Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). organicchemistrydata.org
Table 1: Representative NMR Data for Methoxy-Phenyl-Pyrimidine Derivatives
| Nucleus | Functional Group | Chemical Shift (δ) Range (ppm) | Reference |
|---|---|---|---|
| ¹H | Methoxy (–OCH₃) | 3.87 | acs.org |
| ¹H | Phenyl (Ar-H) | 7.2–7.5 | |
| ¹³C | Methoxy (–OCH₃) | ~54.00 | mdpi.com |
| ¹³C | Pyrimidine Ring | 150–160 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For 5-Methoxy-4-phenylpyrimidine, characteristic IR absorption bands would be expected for the C=N bond in the pyrimidine ring, the C-O-C ether linkage of the methoxy group, and the aromatic C-H bonds of the phenyl group. In a similar compound, 4-methoxy-6-phenylpyrimidine, a C=N stretching vibration is observed at 1580 cm⁻¹, the asymmetric C-O-C stretch appears at 1255 cm⁻¹, and the aromatic C-H stretch is seen at 3050 cm⁻¹. The presence of a phenyl group also gives rise to characteristic absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to carbon-carbon stretching vibrations within the aromatic ring. vscht.cz
Table 2: Characteristic IR Absorption Bands for Methoxy-Phenyl-Pyrimidine Structures
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 | vscht.cz |
| C=N (Pyrimidine) | Stretch | ~1580 | |
| C=C (Aromatic) | Stretch | 1600-1400 | vscht.cz |
| C-O-C (Methoxy) | Asymmetric Stretch | ~1255 |
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule. mdpi.com For a pyrimidine derivative, the molecular ion peak [M]⁺ would confirm the molecular weight. nih.gov In the case of chlorine-containing derivatives, the characteristic isotopic pattern of chlorine ([M+2]⁺) provides further structural confirmation. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions between molecular orbitals. up.ac.za Aromatic compounds like this compound exhibit characteristic absorption maxima (λmax) due to π to π* transitions within the conjugated system of the pyrimidine and phenyl rings. The position of these absorption bands can be influenced by the presence of substituents. Methoxy groups, being electron-donating, can cause a bathochromic (red) shift in the absorption spectrum. For pyrimidine derivatives, absorption bands are typically observed in the range of 223 nm to 307 nm. up.ac.za A developed method for a pyrimidine derivative showed a λmax at 275 nm. nih.gov
Analytical Techniques for Reaction Monitoring and Purity Assessment
The synthesis of this compound requires careful monitoring to ensure the reaction proceeds to completion and to assess the purity of the final product.
Thin-layer chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction by separating the components of a reaction mixture based on their polarity. nih.gov The disappearance of starting materials and the appearance of the product spot, visualized under UV light or with a staining agent, indicate the progression of the reaction. nih.gov
High-performance liquid chromatography (HPLC) is a more sophisticated and quantitative technique for purity assessment. It separates components of a mixture with high resolution, allowing for the quantification of the purity of the synthesized compound and the detection of any byproducts or impurities. The Leuckart method for synthesizing related compounds is known to produce specific pyrimidine by-products, which could be identified and quantified using HPLC. nih.govunodc.org
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing the purity of a substance. iitg.ac.insavemyexams.com The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. iitg.ac.inwvu.edu The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel (SiO2) or alumina (B75360) (Al2O3), coated onto a flat carrier like a glass or aluminum plate. savemyexams.comwvu.edu The mobile phase is a solvent or a mixture of solvents that moves up the plate via capillary action. iitg.ac.in
In the context of pyrimidine research, TLC is invaluable for tracking the synthesis of derivatives like this compound. The separation is based on the polarity of the compounds. Less polar compounds have a weaker interaction with the polar stationary phase (silica gel) and are carried further up the plate by the mobile phase, resulting in a higher Retardation factor (Rf) value. wvu.edu Conversely, more polar compounds interact more strongly with the stationary phase and travel shorter distances, leading to lower Rf values. savemyexams.comwvu.edu
The purity of synthesized pyrimidine derivatives is often monitored by TLC. mdpi.com The appearance of a single spot on the TLC plate under UV light or after staining indicates a likely pure compound, while multiple spots suggest the presence of impurities or unreacted starting materials. nih.gov The progress of a reaction can be monitored by spotting the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot signify the reaction's progression. derpharmachemica.comasianpubs.org
Researchers have employed various solvent systems (eluents) for the TLC analysis of pyrimidine derivatives, depending on the polarity of the specific compounds being separated. The choice of eluent is critical for achieving good separation.
Table 1: Examples of TLC Systems Used in Pyrimidine Derivative Analysis
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Visualization | Reference |
| Phenylpyrimidine Derivatives | Silica Gel GF254 | Chloroform | UV Light | mdpi.com |
| Phenylpyrimidine Derivatives | Silica Gel | Ethyl acetate (B1210297) / Petroleum ether (1:1, v/v) | - | derpharmachemica.com |
| Phenylpyrimidine Derivatives | Silica Gel Plates GF254 | - | - | nih.gov |
| Phenylpyrimidine Derivatives | Silica Gel G | Toluene / Ethyl acetate (7.5:2.5) | Iodine Vapour or UV Light | sphinxsai.com |
| Phenylpyrimidine Derivatives | Silica Gel | Chloroform / Methanol | - | nih.gov |
Elemental Analysis (e.g., CHN analysis)
Elemental analysis is a cornerstone quantitative technique used to determine the elemental composition (by mass) of a compound. For organic compounds like this compound, this most commonly involves CHN analysis, which measures the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. erciyes.edu.tr
A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's proposed structure and is a critical indicator of its purity. ptfarm.plrsc.org This method is fundamental in the characterization of newly synthesized pyrimidine derivatives, confirming that the final product has the correct elemental makeup. erciyes.edu.tr The analysis is performed using a specialized instrument called a CHN analyzer. nih.gov
Numerous studies on pyrimidine derivatives report the use of elemental analysis to validate their synthesized structures. The results are consistently presented as a comparison between the calculated and found percentages for the key elements.
Table 2: Elemental Analysis Data for Various Pyrimidine Derivatives
| Compound Name | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |
| 2-(4-Cyanophenyl)-4-(2-methoxy-4-cyanophenyl)pyrimidine | C₁₉H₁₂N₄O | C | - | - | nih.gov |
| H | - | - | nih.gov | ||
| N | - | - | nih.gov | ||
| 1-Amino-5-benzoyl-6-(4-methoxyphenyl)-4-(4-methylphenyl)-1H-pyrimidine-2-thione | C₃₄H₂₆N₄O₅S | C | 67.76 | 67.58 | erciyes.edu.tr |
| H | 4.35 | 4.26 | erciyes.edu.tr | ||
| N | 9.30 | 9.15 | erciyes.edu.tr | ||
| S | 5.32 | 5.19 | erciyes.edu.tr | ||
| 2-Amino-N-(2,4-dimethoxyphenyl)-4-methyl-6-phenylpyrimidine-5-carboxamide | C₂₀H₂₀N₄O₃ | C | 65.21 | 65.18 | derpharmachemica.com |
| H | 5.47 | 5.42 | derpharmachemica.com | ||
| N | 15.21 | 15.20 | derpharmachemica.com | ||
| N-(1,3-Benzothiazol-2-yl)-2-[4-(4-methoxyphenyl)-6-(3-phenoxyphenyl)pyrimidin-2-ylthio]acetamide | C₃₂H₂₄N₄O₃S₂ | C | 66.65 | 66.65 | sphinxsai.com |
| H | 4.19 | 4.18 | sphinxsai.com | ||
| N | 9.72 | 9.78 | sphinxsai.com | ||
| Ethyl 4-(2-chlorophenyl)-2-methoxy-6-methylpyrimidine-5-carboxylate | C₁₅H₁₅ClN₂O₃ | C | 58.73 | 58.58 | clockss.org |
| H | 4.93 | 4.99 | clockss.org | ||
| N | 9.13 | 9.18 | clockss.org |
Structure Activity Relationships Sar of 5 Methoxy 4 Phenylpyrimidine and Its Analogues
Influence of Substituents on Biological Activity Profiles
The nature and position of various functional groups on the 5-methoxy-4-phenylpyrimidine scaffold significantly modulate the biological activities of the resulting analogues.
The methoxy (B1213986) group (-OCH₃), particularly at the C5 position of the pyrimidine (B1678525) ring, plays a crucial role in determining the biological activity of these compounds. The presence and positioning of methoxy groups can significantly impact potency and selectivity.
In a series of N⁴-(substituted thiazol-2-yl)-N²-(4-substituted phenyl)pyrimidine-2,4-diamines, the introduction of a methoxy group at the C5 position of the pyrimidine ring led to a significant decrease in inhibitory activity against cyclin-dependent kinase 2 (CDK2) and reduced antiproliferative activity. acs.org This suggests that for this particular scaffold, a C5-methoxy group is detrimental to its anticancer potential. Conversely, the presence of a methyl group at the C5 position was found to be important for enzyme potency, particularly against CDK9. acs.org
The position of the methoxy group on the phenyl ring attached to the pyrimidine core also has a profound effect. For instance, in a study of adamantyl-based ester derivatives as potential cholinesterase inhibitors, compounds with a methoxy substituent at the meta-position (position 3) of the phenyl ring demonstrated the highest potential for strong binding to both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Similarly, the presence of a 4-methoxyphenyl (B3050149) group was a key feature in the design of dual EGFR and VEGFR-2 inhibitors. nih.gov In some cases, the methoxy group enhances electron-donating effects, which can influence the molecule's interaction with its biological target.
The following table summarizes the effect of the methoxy group on the biological activity of various pyrimidine derivatives.
| Compound Series | Position of Methoxy Group | Effect on Biological Activity | Target |
| N⁴-(substituted thiazol-2-yl)-N²-(4-substituted phenyl)pyrimidine-2,4-diamines | C5 of Pyrimidine | Decreased CDK2 inhibition and antiproliferative activity acs.org | CDK2 |
| Adamantyl-based ester derivatives | 3-position of Phenyl ring | Highest potential for strong binding nih.gov | AChE and BChE |
| Pyrazole (B372694) and pyrimidine derivatives | 4-position of Phenyl ring | Key feature for dual inhibition nih.gov | EGFR and VEGFR-2 |
The phenyl group attached to the pyrimidine ring is a critical determinant of biological activity, contributing to the molecule's steric bulk, lipophilicity, and potential for pi-pi interactions. Its position and substitution pattern significantly influence the pharmacological profile.
In many pyrimidine-based compounds, the phenyl ring at the C4 or C6 position is essential for activity. For example, in a series of pyrimidine derivatives designed as antihypertensive agents, the size of the substituent at C6 was found to be important for activity, with a phenyl group being a common feature. researchgate.net The phenyl group often serves as a hydrophobic moiety that can occupy hydrophobic regions of enzyme binding sites. rsc.org
Substitution on the phenyl ring can further modulate activity. For instance, the introduction of two fluorine atoms into a 3,5-dimethoxyphenyl ring enhanced FGFR3 inhibitory activity. gsconlinepress.com In another study, the presence of a 4-chlorophenyl substitution on the pyrimidine nucleus was shown to enhance its anti-cancer effectiveness. gsconlinepress.com The replacement of a phenyl group with a furyl moiety at the C5 position of pyrimidine derivatives was found to strongly potentiate antiproliferative activity. mdpi.com
The table below illustrates the influence of the phenyl group and its substitutions on biological activity.
| Compound Series | Position of Phenyl Group | Substitution on Phenyl Group | Effect on Biological Activity |
| Pyrimidine derivatives | C6 of Pyrimidine | Unsubstituted | Important for antihypertensive activity researchgate.net |
| Pyrimidine derivatives | C5 of Pyrimidine | 3,5-dimethoxy with two fluorine atoms | Enhanced FGFR3 inhibitory activity gsconlinepress.com |
| Pyrimidine derivatives | Not specified | 4-chloro | Enhanced anti-cancer effectiveness gsconlinepress.com |
| Pyrimidine derivatives | C5 of Pyrimidine | Replaced with furyl moiety | Strongly potentiated antiproliferative activity mdpi.com |
In the context of CDK2 and CDK9 inhibitors, a benzenesulfonamide (B165840) fragment at the C2 position of the pyrimidine was found to be critical for inhibitory activity. acs.org Bulky substituents on the sulfamoyl group at this position were not beneficial for potency. acs.org The introduction of different substituents at the C2 position can enhance binding affinity and inhibitory activity against other targets as well.
At the C6 position, the introduction of a small methoxy group at the α-benzylic position of certain pyrimidine derivatives furnished potent activity against wild-type HIV-1 and its mutant strains. researchgate.net In another study, the introduction of a C6 side chain in a 5-phenylpyrimidine (B189523) derivative significantly increased its cytostatic effects. mdpi.com
The following table provides examples of how substitutions at C2 and C6 affect biological activity.
| Position of Substitution | Substituent | Compound Series | Effect on Biological Activity |
| C2 of Pyrimidine | Benzenesulfonamide fragment | CDK2/9 inhibitors | Critical for inhibitory activity acs.org |
| C2 of Pyrimidine | Amino acid side chains | PA-PB1 interaction inhibitors | Varied bioactivity profiles, some with enhanced potency |
| C6 of Pyrimidine | Small methoxy group at α-benzylic position | DABO family of compounds | Potent activity against HIV-1 researchgate.net |
| C6 of Pyrimidine | Alkyl side chain | 5-phenylpyrimidine derivatives | Significantly increased cytostatic effects mdpi.com |
The electronic properties of substituents on the pyrimidine and phenyl rings, whether they are electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), play a significant role in modulating biological activity. studypug.com
EWGs, such as nitro groups or halogens, generally reduce electron density in the ring system. studypug.com In some cases, the presence of an EWG like a nitro group on a phenyl ring of a pyrimidine derivative leads to more potent in vitro antimicrobial activity compared to those with electron-donating methoxy groups. semanticscholar.org The substitution with an electron-withdrawing group on an aromatic ring has been shown to optimize the lead compound in a series of antibacterial agents. researchgate.net The addition of a trifluoromethyl group (an EWG) to a pyrimidine-based compound improved its binding affinity to matrix metalloproteinase-7. scielo.br
Conversely, EDGs, such as alkoxy or amino groups, increase the electron density of the aromatic ring. studypug.com The presence of a methoxy group (an EDG) at position 4 of a phenyl ring has been shown to enhance antibacterial activity. However, in some instances, the substitution with an electron-donating group can reduce anti-inflammatory activity. gsconlinepress.com At least two strong electron-releasing substituents at C2 and C4 (or C6) are needed for pyrimidines to couple at the C5 position in certain chemical reactions. scispace.com
The table below summarizes the impact of electron-withdrawing and electron-donating groups.
| Group Type | Example Substituent | Effect on Biological Activity | Compound Series/Target |
| Electron-Withdrawing | Nitro group | More potent antimicrobial activity semanticscholar.org | Pyrimidine derivatives |
| Electron-Withdrawing | Trifluoromethyl group | Improved binding affinity scielo.br | Matrix metalloproteinase-7 inhibitors |
| Electron-Donating | Methoxy group | Enhanced antibacterial activity | 4-methoxy-6-phenylpyrimidine |
| Electron-Donating | General | Reduced anti-inflammatory activity gsconlinepress.com | Pyrimidine derivatives |
The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of substituents (stereochemistry) of this compound analogues are critical factors influencing their biological activity.
The conformation of a molecule determines how well it can fit into the binding site of a biological target. For instance, in a series of C-6 substituted pyrimidine derivatives, conformationally restricted compounds containing a double bond in the side chain showed higher antiproliferative effects than their more flexible saturated analogues. mdpi.com This suggests that a specific, more rigid conformation is favorable for activity. The anomeric effect, a stereoelectronic phenomenon, can also influence the preferred conformation of certain fragments, such as RCH₂O−CH₂OR, which is exclusively found in a gauche conformation. acs.org
Stereochemistry, particularly the distinction between enantiomers (non-superimposable mirror images), can lead to significant differences in biological activity. In one study, the S enantiomer of a methoxy derivative was an active inhibitor of TF/F.VIIa, while the corresponding R enantiomer was inactive. acs.org This highlights the importance of the specific spatial orientation of substituents for effective interaction with the target. Even small changes in the structure of a molecule can significantly affect its conformation and, consequently, its biological properties. mdpi.com
| Factor | Observation | Impact on Activity | Compound Series |
| Conformation | Restricted conformation due to a double bond in the side chain | Higher antiproliferative effect mdpi.com | C-6 substituted pyrimidine derivatives |
| Stereochemistry | S enantiomer vs. R enantiomer | S enantiomer was active, R enantiomer was inactive acs.org | Mandelic acid analogs |
| Conformation | Small structural change | Significantly affects molecule's conformation and biological properties mdpi.com | 6-methyl-2-phenylpyrimidine-4-amino core derivatives |
Correlation Between Structural Features and Pharmacological Profile
For example, in the development of dual EGFR and VEGFR-2 inhibitors, the design of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives was guided by the known pharmacophoric features of antagonists for these kinases. nih.gov This rational design approach, which considers the necessary structural elements for binding to the target, is a powerful tool in medicinal chemistry.
The pyrimidine scaffold itself is considered a privileged structure in drug discovery due to its synthetic accessibility and structural diversity, which allows for a wide range of therapeutic applications. mdpi.com The versatility of the pyrimidine core enables it to serve as a bioisostere for other aromatic systems like the phenyl ring, often leading to improved medicinal chemistry properties. mdpi.com
The synthesis of new pyrazolo[3,4-d]pyrimidines has attracted significant attention due to their wide-ranging biological activities, including anticancer and antitumor effects. mdpi.com The reactivity of this heterocyclic system, with its multiple active sites, makes it an excellent precursor for creating new compounds with diverse pharmacological profiles. mdpi.com
Biological Activities and Mechanisms of Action of Pyrimidine Derivatives with Relevance to the 5 Methoxy 4 Phenylpyrimidine Scaffold
Interaction with Biological Targets at a Molecular Level
Pyrimidine (B1678525) derivatives represent a versatile class of heterocyclic compounds that are fundamental components of nucleic acids, namely cytosine, thymine (B56734), and uracil (B121893). wikipedia.org Their structural diversity allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.
Pyrimidine-containing compounds have been extensively investigated as inhibitors of various enzymes, playing crucial roles in different pathological conditions.
Kinases (e.g., CDK2, CDK9, FLT3): Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives have been developed as potent inhibitors of CDKs, including CDK2 and CDK9, thereby arresting the cell cycle and inducing apoptosis in cancer cells. Similarly, FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often mutated in acute myeloid leukemia, and pyrimidine-based inhibitors have shown promise in targeting this kinase.
Cyclooxygenase (COX) and Lipoxygenase (LOX): COX and LOX are enzymes involved in the inflammatory pathway, producing prostaglandins and leukotrienes, respectively. Certain pyrimidine derivatives have demonstrated selective inhibition of COX-2, the inducible isoform of COX, which is upregulated during inflammation. acs.orgmdpi.comnih.govresearchgate.netnih.gov This selectivity is desirable as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors. acs.org Some pyrimidine-5-carbonitrile derivatives have shown potent anti-inflammatory and analgesic properties by inhibiting COX-2. acs.orgnih.gov
Tumor Necrosis Factor-α Converting Enzyme (TACE): TACE is a metalloproteinase responsible for the release of the pro-inflammatory cytokine TNF-α. Inhibition of TACE is a therapeutic strategy for inflammatory diseases.
Phosphodiesterase 2A (PDE2A): PDE2A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers involved in various signaling pathways.
Factor IXa: As a crucial component of the intrinsic coagulation cascade, Factor IXa is a target for anticoagulant therapy.
Carbonic Anhydrase: These enzymes are involved in pH regulation and other physiological processes.
Pyrimidine derivatives can act as modulators of various receptors, including purine and pyrimidine receptors. nih.govnih.gov These receptors are involved in a multitude of physiological processes, and their modulation can lead to therapeutic effects. acs.org For instance, certain pyrimidine derivatives have been explored as antagonists for serotonin receptors like 5-HT2a and 5-HT7. gsu.edu The allosteric modulation of purine and pyrimidine receptors by small molecules is a promising area of research for developing drugs with enhanced specificity and safety profiles. nih.govnih.gov
The planar structure of the pyrimidine ring allows for intercalation into the DNA double helix, while various substituents can interact with the grooves of the DNA. nih.gov This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells. nih.gov Some steroidal pyrimidine derivatives have been shown to bind to DNA through electrostatic and hydrophobic interactions, with some intercalating into the minor groove of DNA. nih.gov These compounds have demonstrated the ability to cleave DNA and induce apoptosis in cancer cells. nih.gov The interaction of dihydrazone pyrimidine derivatives with DNA via groove binding and partial intercalation has also been reported as a mechanism for their antitumor activity. nih.gov
Pyrimidine derivatives can modulate various cellular signaling pathways, influencing cell fate and function.
Peroxisome Proliferator-Activated Receptor (PPAR) pathway: PPARs are nuclear receptors that regulate lipid and glucose metabolism.
Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. nih.govmdpi.com Some pyrimidine derivatives have been shown to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory genes. nih.govresearchgate.net For example, an oxazine-linked pyrimidine was found to inhibit the proliferation of breast cancer cells by binding to the p65 subunit of NF-κB and suppressing its signaling pathway. nih.gov
Activator protein-1 (AP-1): AP-1 is a transcription factor that regulates gene expression in response to various stimuli, including stress and growth factors.
Ubiquitin-Proteasome Pathway: This pathway is responsible for the degradation of most intracellular proteins and is a target for cancer therapy.
Signal Transduction Pathways: The de novo synthesis of pyrimidine nucleotides is regulated by growth-factor-stimulated signal transduction pathways, highlighting the intricate link between cellular metabolism and signaling. nih.govyoutube.com
Epigenetic Modification: Epigenetic modifications, such as DNA methylation and histone modification, play a crucial role in gene expression and can be influenced by the availability of nucleotide precursors.
Mechanisms Underlying Diverse Pharmacological Effects
The diverse pharmacological effects of pyrimidine derivatives stem from their ability to interact with a wide range of biological targets and modulate various cellular processes.
The pyrimidine scaffold is a common feature in many antimicrobial agents, and its derivatives exhibit a broad spectrum of activity against various pathogens. nih.govresearchgate.netnih.govwjarr.comnih.govgsconlinepress.com
Antibacterial: Pyrimidine derivatives can exert their antibacterial effects through various mechanisms. ias.ac.inresearchgate.netnih.gov They can inhibit essential bacterial enzymes, interfere with cell wall synthesis, or disrupt DNA replication. nih.govresearchgate.net Some pyrimidine derivatives have shown promising activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Triazole substituted pyrimidine derivatives have demonstrated higher antibacterial activity compared to their thiadiazole counterparts. ias.ac.in
Antifungal: The antifungal activity of pyrimidine derivatives is also well-documented. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net They can inhibit fungal growth by targeting specific enzymes involved in cell wall biosynthesis or other vital metabolic pathways. For instance, some novel pyrimidine derivatives have shown potent fungicidal activities against various phytopathogenic fungi. nih.govresearchgate.net Compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited excellent antifungal activity against Phompsis sp., with an EC50 value of 10.5 µg/ml, which was better than the commercial fungicide Pyrimethanil. frontiersin.orgresearchgate.net
Antiviral: Pyrimidine derivatives are a cornerstone of antiviral therapy. nih.govmdpi.comnih.govdntb.gov.ua They can act as nucleoside analogs that, after phosphorylation, are incorporated into the viral DNA or RNA, leading to chain termination and inhibition of viral replication. wjarr.com Pyrimidine-containing compounds have been reported to inhibit a wide range of viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus (HIV). wjarr.comnih.govnih.govdntb.gov.ua
Antiparasitic: Pyrimidine derivatives have also shown promise as antiparasitic agents. nih.govcell.com They can target specific metabolic pathways in parasites that are absent or different in the host, leading to selective toxicity. For example, pyrimidine-2,4-dione derivatives have been evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria, and other parasites like Trichomonas vaginalis and Leishmania infantum. nih.gov Pyrimidine analogues have also been investigated for their anthelmintic activity against parasitic worms. cell.comijpsdronline.com The inhibition of dihydrofolate reductase (DHFR) by pyrimidine derivatives is a key mechanism in their antileishmanial activity. ijpsjournal.com Pyrazolopyrimidine compounds have been developed as anti-Wolbachia agents for the treatment of filariasis. acs.org
Anticancer Mechanisms (e.g., Inhibition of Cancer Cell Growth, Cell Cycle Modulation)
The pyrimidine scaffold is a foundational structure in medicinal chemistry for the development of anticancer agents. ekb.egencyclopedia.pub Derivatives of pyrimidine have demonstrated efficacy against a variety of cancers, including breast, liver, pancreatic, and colon cancer. ekb.egencyclopedia.pubnih.gov The anticancer mechanisms of these compounds are diverse, primarily involving the inhibition of cancer cell proliferation, modulation of the cell cycle, and induction of apoptosis. nih.govnih.gov
A significant mechanism of action for many pyrimidine derivatives is the inhibition of key enzymes and proteins that are critical for the growth and survival of cancer cells. researchgate.net For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and HER2, which are crucial tyrosine kinases in many cancers. researchgate.net Fused pyrimidine systems like pyrido[2,3-d]pyrimidines are known to inhibit a range of kinases, including Tyrosine Kinases (TKs), Phosphatidylinositol-3-kinase (PI3K), Cyclin-Dependent Kinases (CDK4/6), and the mammalian Target of Rapamycin (mTOR). rsc.org By blocking these signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, these compounds can halt the malignant transformation and proliferation of cells. rsc.org
Another major anticancer strategy of pyrimidine derivatives involves direct interaction with DNA and related processes. encyclopedia.pubnih.gov Some derivatives function by binding to Topoisomerase IIα (Topo IIα) in a complex with DNA, which leads to double-strand breaks and subsequently triggers apoptosis. encyclopedia.pubnih.gov This mode of action disrupts DNA replication and transcription, ultimately leading to cancer cell death. nih.govnih.gov
Pyrimidine derivatives also exert their anticancer effects by modulating the cell cycle. nih.govresearchgate.net The de novo synthesis of pyrimidines is naturally up-regulated during the S phase of the cell cycle to meet the demand for DNA synthesis in proliferating cells. nih.gov Certain anticancer pyrimidines can interfere with this process, leading to cell cycle arrest. frontiersin.org For example, some derivatives can decrease the number of cells in the S and G2/M phases of the cell cycle. nih.govnih.gov Others have been shown to induce apoptosis through G1 cell-cycle arrest. rsc.org
Table 1: Anticancer Mechanisms of Selected Pyrimidine Scaffolds
| Scaffold/Derivative Class | Mechanism of Action | Target(s) | Cancer Cell Lines |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | Inhibition of Tyrosine Kinases | EGFR, HER2 | HePG-2, MCF-7, HCT-116 researchgate.net |
| Pyrido[2,3-d]pyrimidines | Kinase Inhibition, Cell Cycle Arrest | PI3K, mTOR, CDK2, CDK4/6, ABL | HepG-2, HCT-116, PC-3 rsc.org |
| General Pyrimidine Derivatives | DNA Damage, Apoptosis Induction | Topoisomerase IIα | LoVo, MCF-7, A549, HeLa encyclopedia.pubnih.gov |
| Thiazolo[4,5-d]pyrimidines | Antiproliferative Activity | Not specified | A375, C32, DU145, MCF-7 mdpi.com |
| Oxazolo[5,4-d]pyrimidines | Inhibition of Anti-apoptotic Proteins | Not specified | Four human cancer cell lines nih.gov |
Anti-inflammatory Mechanisms
Pyrimidine derivatives possess significant anti-inflammatory properties, with several compounds having been approved for clinical use. nih.gov Their mechanisms of action are primarily centered on the inhibition of key inflammatory mediators and the enzymes that produce them. nih.govrsc.org
A primary anti-inflammatory mechanism of pyrimidine-based agents is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govmdpi.com By suppressing the activity of these enzymes, pyrimidine derivatives reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation. nih.gov Some novel pyrimidine derivatives have shown high selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com
Another critical target for the anti-inflammatory action of pyrimidine derivatives is nitric oxide (NO). nih.govrsc.org These compounds can inhibit the production of NO, a radical effector in both acute and chronic inflammation. rsc.org This is often achieved by reducing the expression and activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. rsc.orgrsc.org
Furthermore, pyrimidine derivatives can modulate the signaling pathways that control inflammation. They have been found to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a crucial transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov By blocking NF-κB, these compounds can down-regulate the production of various inflammatory mediators, including chemokines and cytokines like tumor necrosis factor-α (TNF-α) and various interleukins. nih.govrsc.org
Table 2: Anti-inflammatory Mechanisms of Pyrimidine Derivatives
| Mechanism | Target Mediator/Enzyme | Effect |
|---|---|---|
| Enzyme Inhibition | Cyclooxygenase (COX-1, COX-2) | Decreased production of Prostaglandin E2 (PGE2) nih.govmdpi.com |
| Enzyme Inhibition | Inducible Nitric Oxide Synthase (iNOS) | Decreased production of Nitric Oxide (NO) nih.govrsc.org |
| Enzyme Inhibition | Lipo-oxygenase | Inhibition of leukotriene synthesis researchgate.net |
| Signal Transduction Inhibition | Nuclear Factor κB (NF-κB) | Reduced expression of pro-inflammatory cytokines and chemokines nih.gov |
| Mediator Inhibition | Cytokines (TNF-α, Interleukins) | Reduction of the overall inflammatory response nih.govrsc.org |
Central Nervous System (CNS) Activity Mechanisms (e.g., Microtubule Stabilization)
Derivatives of pyrimidine are being investigated as promising therapeutic agents for a range of central nervous system (CNS) conditions, including neurodegenerative diseases. acs.orgeurekaselect.com One of the key mechanisms underlying this potential is microtubule (MT) stabilization. acs.org
Microtubules are essential components of the cytoskeleton in neurons, and their stability is crucial for normal CNS function. In several neurodegenerative diseases, such as Alzheimer's disease, microtubule instability is a key pathological feature. acs.org Phenylpyrimidines and related compounds like 1,2,4-triazolo[1,5-a]pyrimidines (TPDs) have been identified as MT-stabilizing agents that can penetrate the brain. acs.orgacs.orgnih.gov These small molecules appear to act on microtubules in a potentially unique manner. acs.org Their activity is mediated by interactions at specific binding sites on tubulin, the protein subunit of microtubules, such as the vinca binding site on β-tubulin. acs.org By stabilizing the microtubule network, these compounds hold promise as therapeutics for Alzheimer's and other neurodegenerative tauopathies. acs.org
In addition to microtubule stabilization, the pyrimidine scaffold is present in compounds designed to target other CNS mechanisms. For example, pyrimidine-based compounds have been developed as inhibitors of microtubule affinity-regulating kinase 4 (MARK4), an enzyme that is over-expressed in Alzheimer's disease and contributes to the hyperphosphorylation of tau protein. nih.gov Other complex pyrimidine derivatives, such as certain pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines, have been designed as potent and selective antagonists for adenosine A2A receptors, which are highly concentrated in the striatum and implicated in various neurological and psychiatric disorders. nih.gov
Table 3: CNS Activity Mechanisms of Pyrimidine Derivatives
| Derivative Class | Mechanism of Action | Molecular Target | Potential Therapeutic Area |
|---|---|---|---|
| Phenylpyrimidines / Triazolopyrimidines | Microtubule Stabilization | Tubulin (Vinca Site) | Alzheimer's Disease, Neurodegenerative Tauopathies acs.orgacs.org |
| 4,6-Disubstituted Pyrimidines | Kinase Inhibition | Microtubule Affinity-Regulating Kinase 4 (MARK4) | Alzheimer's Disease nih.gov |
| Pyrazolo-triazolo-pyrimidines | Receptor Antagonism | Adenosine A2A Receptor | Movement Disorders, Psychiatric Disorders nih.gov |
Applications and Future Directions of 5 Methoxy 4 Phenylpyrimidine in Medicinal Chemistry
Pyrimidine (B1678525) as a Core Scaffold for Drug Design and Development
The pyrimidine nucleus is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry and drug discovery. nih.govnih.gov As an essential component of nucleic acids (cytosine, thymine (B56734), and uracil), pyrimidines are readily recognized by biological systems, allowing derivatives to interact effectively with enzymes and other cellular components. nih.govgsconlinepress.com This inherent biocompatibility, combined with a versatile and adaptable structure, makes the pyrimidine ring an attractive starting point for the development of new therapeutic agents. mdpi.com
The significance of the pyrimidine scaffold is underscored by its presence in a wide array of FDA-approved drugs with diverse therapeutic applications. nih.gov Pyrimidine-based drugs have demonstrated efficacy as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. nih.govmdpi.com The structural versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the molecule's steric and electronic properties. This modulation is crucial for optimizing interactions with specific biological targets, thereby enhancing potency and selectivity. nih.govmdpi.com
The development of novel pyrimidine derivatives is a continuous focus of research, driven by the need for more effective treatments, particularly for diseases with emerging resistance to existing therapies. nih.gov The pyrimidine framework serves as a robust foundation for building complex molecular architectures, making it an indispensable building block in the design of modern pharmaceuticals. mdpi.comnbinno.com
Design and Screening of Compound Libraries
The systematic exploration of chemical space is a cornerstone of modern drug discovery, and the design of compound libraries focused on privileged scaffolds like pyrimidine is a highly effective strategy. nih.govresearchgate.net DNA-Encoded Library Technology (DELT) has emerged as a powerful platform for rapidly generating and screening vast collections of molecules, often numbering in the billions. nih.govnih.gov This technology involves covalently linking each small molecule to a unique DNA tag that serves as an identifiable barcode, allowing for massive parallel screening against a biological target. nih.gov
Pyrimidine cores are ideal for the construction of such libraries due to their modular nature and the availability of diverse, functionalized starting materials. nih.govnih.gov Different reactive groups can be incorporated onto the pyrimidine ring, enabling distinct regioselectivity and chemoselectivity when combined with various building blocks in a combinatorial fashion. nih.gov This approach allows for the creation of large, diversified libraries of pyrimidine-based compounds with drug-like properties. nih.gov
For instance, a general strategy for a pyrimidine-focused library could involve a multi-step synthesis on a solid support or using split-and-pool methods. Starting with a core scaffold like 5-methoxy-4-phenylpyrimidine, various building blocks could be introduced at different positions to generate a library of analogues. The subsequent affinity screening of these libraries against a target of interest, such as a protein kinase or a receptor, can efficiently identify high-affinity "hit" compounds. nih.gov A preliminary screening of pyrimidine-focused DNA-encoded libraries against the protein BRD4 has successfully identified inhibitors with nanomolar activity, demonstrating the power of this approach. nih.gov
Exploration of Novel Pharmacophores and Derivatives
The this compound scaffold serves as a template for the exploration of novel pharmacophores and the generation of derivatives with potentially enhanced biological activity. Medicinal chemists systematically modify the core structure to understand structure-activity relationships (SAR) and to optimize properties like potency, selectivity, and metabolic stability.
One common strategy involves the introduction of different substituents on the phenyl ring or modification of the methoxy (B1213986) group. For example, replacing the methoxy group with other alkoxy groups or bioisosteres can probe the importance of this feature for target binding. Similarly, substitutions on the phenyl ring can influence the molecule's orientation within a binding pocket.
Research into related phenylpyrimidine structures has yielded potent inhibitors for various biological targets. For example, a series of 5-carbamoyl-2-phenylpyrimidine derivatives were identified as phosphodiesterase 4 (PDE4) inhibitors. nih.gov Modifications to this scaffold led to the discovery of compounds with high in vitro and in vivo efficacy. nih.gov Another study focused on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyrimidine carboxamides as potential PI3K inhibitors for cancer therapy. nih.gov Furthermore, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were developed as potent inhibitors of Aurora A and B kinases, with the lead compound (CYC116) entering phase I clinical trials. ebi.ac.uk
The biological activity of selected pyrimidine derivatives is summarized in the table below.
| Compound Class | Target | Key Derivative Example | IC₅₀ Value | Reference |
| 5-Carbamoyl-2-phenylpyrimidines | PDE4B | N-neopentylacetamide derivative 10f | 8.3 nM | nih.gov |
| 5-Trifluoromethylpyrimidines | EGFR | Compound 9u | 91 nM | nih.gov |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A / Aurora B | Compound 18 (CYC116) | 8.0 nM / 9.2 nM (Kᵢ) | ebi.ac.uk |
| 4-Morpholino-thiopyrano[4,3-d]pyrimidines | A549 Cancer Cell Line | Compound 12h | 0.99 µM | nih.gov |
Potential in Addressing Emerging Research Challenges (e.g., Antimicrobial Resistance)
Antimicrobial resistance is a critical global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action. sciencedaily.com Pyrimidine derivatives represent a promising class of compounds in this area. gsconlinepress.com The pyrimidine scaffold is found in numerous natural and synthetic compounds that exhibit a wide range of biological activities, including antibacterial and antifungal properties. nih.govresearchgate.net
The structural features of pyrimidine derivatives allow them to interact with various biomolecules within microbial cells, potentially disrupting essential cellular processes. nih.gov Researchers have actively pursued the synthesis of pyrimidine analogues to combat antibiotic resistance. gsconlinepress.com For instance, novel sulfanilamide-pyrimidine compounds have been developed that show potent activity against tested bacterial and fungal strains, in some cases exceeding the efficacy of existing drugs like norfloxacin (B1679917) and fluconazole. gsconlinepress.com
While specific studies on the antimicrobial activity of this compound are not extensively detailed in the available literature, the broader class of substituted phenylpyrimidines has been investigated. A study on 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles demonstrated that several synthesized compounds exhibited in vitro activity against a panel of Gram-positive and Gram-negative bacteria as well as the fungus Candida albicans. This suggests that the phenylpyrimidine scaffold is a viable starting point for developing new antimicrobial agents. Future research could focus on synthesizing and screening a library of this compound derivatives to evaluate their potential in addressing the challenge of drug-resistant pathogens.
Identification of Unexplored Biological Targets and Pathways
A key challenge and opportunity in drug discovery is the identification of novel biological targets and pathways. While many pyrimidine derivatives are known to target well-established protein families, particularly protein kinases, the full therapeutic potential of scaffolds like this compound may lie in their interaction with unexplored targets. nih.govmdpi.com
Protein kinases are a major focus for pyrimidine-based inhibitors due to the scaffold's ability to mimic the adenine (B156593) moiety of ATP and fit into the enzyme's active site. mdpi.com Numerous pyrimidine derivatives have been developed as inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Phosphoinositide 3-kinases (PI3Ks). mdpi.comnih.govnih.govnih.gov For example, 5-trifluoromethylpyrimidine derivatives have been designed as potent EGFR inhibitors for cancer therapy. nih.gov
However, the chemical space occupied by this compound and its analogues could allow for interactions with other, less conventional targets. Chemical proteomics and phenotypic screening approaches can be powerful tools for target deconvolution. By using a derivatized version of this compound as a chemical probe, researchers could potentially identify novel binding proteins and pathways. Such unbiased screening methods could reveal unexpected mechanisms of action or identify entirely new therapeutic opportunities for this class of compounds, moving beyond the well-trodden ground of kinase inhibition.
Development of Advanced Synthetic Strategies for Complex Analogues
The continued exploration of the this compound scaffold in medicinal chemistry relies on the development of advanced and efficient synthetic strategies to generate complex analogues. While classical methods for pyrimidine synthesis, such as the Biginelli reaction, are well-established, modern synthetic organic chemistry offers a more sophisticated toolbox for creating structural diversity. mdpi.com
The construction of the core pyrimidine ring can be achieved through the cyclocondensation of amidines with appropriately substituted three-carbon units. For a molecule like this compound, this could involve the reaction of benzamidine (B55565) with a methoxy-substituted β-dicarbonyl compound or equivalent.
To build a library of complex analogues, late-stage functionalization is a highly desirable strategy. Modern cross-coupling reactions are particularly powerful in this regard. For example, if a halogen atom is introduced onto the phenyl ring or the pyrimidine core, Suzuki, Stille, or Buchwald-Hartwig coupling reactions can be employed to introduce a wide variety of aryl, heteroaryl, or amino substituents, respectively. The Suzuki coupling, in particular, is a robust method for creating carbon-carbon bonds, allowing for the introduction of diverse groups at specific positions.
Furthermore, C-H activation methodologies are emerging as a powerful tool for directly modifying the scaffold without the need for pre-functionalization (e.g., halogenation). These reactions could potentially allow for the direct attachment of new functional groups to either the phenyl or pyrimidine rings, providing a more atom-economical and efficient route to novel derivatives. The development of such advanced synthetic protocols is crucial for rapidly accessing complex analogues of this compound for biological screening and optimization. researchgate.net
Q & A
Q. What are the key considerations in designing a synthetic route for 5-Methoxy-4-phenylpyrimidine, and how do substituent positions influence reaction efficiency?
- Methodological Answer : Synthetic routes for pyrimidine derivatives often involve nucleophilic substitution, cross-coupling reactions, or cyclocondensation. For this compound, protecting groups (e.g., for the methoxy group) and regioselective catalysis are critical. Substituent positions affect steric hindrance and electronic effects; for example, electron-donating groups (e.g., methoxy) at position 5 can stabilize intermediates during ring closure. Reaction optimization may require temperature control (e.g., 60–100°C) and solvents like DMF or THF to enhance yield .
Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?
- Methodological Answer : By-product suppression involves optimizing catalysts (e.g., Pd-based catalysts for cross-coupling) and reaction stoichiometry. For instance, using Nb₂O₅ as a catalyst in substitution reactions reduces side products by enhancing selectivity . Solvent polarity and temperature gradients (e.g., slow heating protocols) can also mitigate unwanted side reactions. Monitoring via TLC or HPLC ensures real-time adjustment of reaction parameters .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : ¹H and ¹³C NMR are essential for confirming substituent positions and aromaticity. The methoxy group typically appears as a singlet (~δ 3.8–4.0 ppm), while phenyl protons show splitting patterns consistent with para-substitution. High-resolution mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy identifies functional groups (e.g., C-O stretching at ~1250 cm⁻¹). X-ray crystallography, if feasible, provides definitive structural confirmation .
Advanced Research Questions
Q. How should discrepancies in biological activity data for this compound derivatives be analyzed to determine structure-activity relationships (SAR)?
- Methodological Answer : Systematic SAR analysis requires synthesizing analogs with controlled variations (e.g., halogenation at position 6 or alkylation at position 2). Biological assays (e.g., enzyme inhibition or cytotoxicity) should be replicated under standardized conditions. Computational tools (e.g., molecular docking) can predict binding affinities, while statistical methods (e.g., multivariate regression) identify key substituent contributions to activity. Contradictions may arise from assay variability or solvent effects, necessitating orthogonal validation .
Q. What experimental strategies elucidate the mechanism of action of this compound in enzyme inhibition studies?
- Methodological Answer : Enzyme kinetics (e.g., Michaelis-Menten analysis) can distinguish competitive vs. non-competitive inhibition. Isotopic labeling (e.g., ¹⁸O in methoxy groups) tracks metabolic pathways. Structural studies (e.g., cryo-EM or X-ray crystallography) reveal binding interactions with active sites. Fluorescence quenching assays or surface plasmon resonance (SPR) quantify binding constants (Kd) to validate computational models .
Q. How can researchers resolve contradictions between computational predictions and experimental electronic properties?
- Methodological Answer : Discrepancies often arise from incomplete basis sets in DFT calculations or solvent effects. Iterative refinement using hybrid functionals (e.g., B3LYP-D3) improves accuracy. Experimental validation via cyclic voltammetry (for redox potentials) or UV-Vis spectroscopy (for π→π* transitions) provides empirical benchmarks. Machine learning models trained on high-quality datasets can bridge gaps between theory and observation .
Q. What methodologies address unexpected reactivity or decomposition of this compound under storage?
- Methodological Answer : Stability studies under varying conditions (temperature, humidity, light) identify degradation pathways. Lyophilization or storage in anhydrous solvents (e.g., DMSO under argon) prevents hydrolysis. Analytical techniques like accelerated stability testing (40°C/75% RH) coupled with LC-MS monitor decomposition products. Contradictory stability data may arise from trace impurities, necessitating rigorous purification (e.g., column chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
